Brigatinib

描述

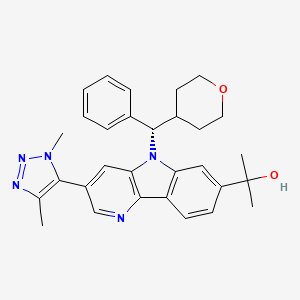

布瑞替尼布,商品名艾伦布瑞,是由Ariad Pharmaceuticals, Inc. 开发的一种小分子靶向癌症治疗药物。它既是一种间变性淋巴瘤激酶 (ALK) 抑制剂,也是一种表皮生长因子受体 (EGFR) 抑制剂。 布瑞替尼布主要用于治疗ALK阳性非小细胞肺癌 (NSCLC),并已显示出克服其他ALK抑制剂耐药性的显着疗效 .

作用机制

布瑞替尼布作为一种酪氨酸激酶抑制剂,对多种激酶具有活性,包括ALK、ROS1、胰岛素样生长因子1受体以及EGFR缺失和点突变。 它抑制ALK磷酸化和下游信号蛋白的激活,从而阻断异常蛋白对癌细胞增殖的信号传导 .

6. 与相似化合物的比较

布瑞替尼布与其他第二代ALK抑制剂(如克瑞替尼布和艾乐替尼布)进行比较。 虽然所有这些抑制剂都靶向ALK,但布瑞替尼布在克服耐药突变方面显示出优异的疗效,并且对中枢神经系统转移具有显著的活性 . 相似的化合物包括:

克瑞替尼布: 另一种用于治疗ALK阳性NSCLC的第二代ALK抑制剂。

布瑞替尼布独特的抑制多种激酶的能力及其对耐药突变的疗效使其成为癌症治疗中的一种宝贵化合物。

生化分析

Biochemical Properties

Brigatinib is a potent inhibitor of multiple kinases, including ALK, ROS1, insulin-like growth factor 1 receptor (IGF-1R), and FLT-3, as well as EGFR deletions and point mutations . It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins .

Cellular Effects

This compound has shown substantial activity against all 17 secondary ALK mutants tested in cellular assays . It has also demonstrated superior inhibitory profile compared with crizotinib, ceritinib, and alectinib at clinically achievable concentrations . This compound is the only tyrosine kinase inhibitor (TKI) to maintain substantial activity against the most recalcitrant ALK resistance mutation, G1202R .

Molecular Mechanism

This compound acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins . It is primarily metabolized by cytochrome P450 (CYP) 3A . Results of clinical drug–drug interaction studies and physiologically based pharmacokinetic analyses have demonstrated that coadministration of strong or moderate CYP3A inhibitors or inducers with this compound should be avoided .

Temporal Effects in Laboratory Settings

After oral administration of single doses of this compound 30–240 mg, the median time to reach maximum plasma concentration ranged from 1 to 4 hours . This compound showed dose linearity over the dose range of 60–240 mg once daily .

Dosage Effects in Animal Models

In mice with ALK-positive tumors implanted subcutaneously or intracranially, superior efficacy of this compound was observed

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 (CYP) 3A . It is a weak inducer of CYP3A in vivo .

Transport and Distribution

This compound is 91% bound to human plasma proteins and binding is not concentration dependent . The blood-to-plasma concentration ratio for this compound is 0.69, suggesting the lack of preferential binding to red blood cells . The mean apparent volume of distribution of this compound was estimated to be 307 L .

准备方法

布瑞替尼布的合成涉及几个关键步骤:

取代反应: 2,4,5-三氯嘧啶和2-(二甲基膦)苯胺在酸结合剂的作用下,发生芳香胺的取代反应,得到中间体(2,5-二氯-N-(2-(二甲基膦基)苯基)嘧啶-4-胺)。

取代反应: 2-硝基-5-氟苯甲醚和1-甲基-4-(4-哌啶基)哌嗪在酸结合剂的作用下,发生芳香胺的取代反应,得到化合物(1-(1-(3-甲氧基-4-硝基苯基)哌啶-4-基)4-甲基哌嗪)。

催化氢化: 前一步获得的产物在钯碳催化氢化下,得到另一个中间体(2-甲氧基-4-[4-(4-甲基-1-哌嗪基)-1-哌嗪基]苯胺)。

化学反应分析

布瑞替尼布会发生各种化学反应,包括:

氧化: 布瑞替尼布主要由细胞色素P450 (CYP) 3A 代谢。

取代: 布瑞替尼布的合成涉及多个取代反应,如制备方法中所述。

氢化: 催化氢化是布瑞替尼布合成的关键步骤.

科学研究应用

相似化合物的比较

Brigatinib is compared with other second-generation ALK inhibitors such as ceritinib and alectinib. While all these inhibitors target ALK, this compound has shown superior efficacy in overcoming resistance mutations and has substantial activity against central nervous system metastases . Similar compounds include:

Ceritinib: Another second-generation ALK inhibitor used in the treatment of ALK-positive NSCLC.

Alectinib: Also a second-generation ALK inhibitor with similar applications but different efficacy profiles

This compound’s unique ability to inhibit multiple kinases and its efficacy against resistant mutations make it a valuable compound in cancer therapy.

属性

IUPAC Name |

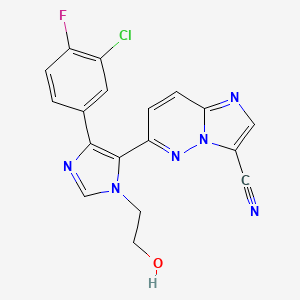

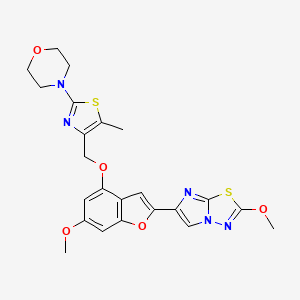

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILRADAXUVEEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39ClN7O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027929 | |

| Record name | Brigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Brigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Brigitanib acts as a tyrosine kinase inhibitor with activity against multiple kinases including ALK, ROS1, insulin-like growth factor 1 receptor and against EGFR deletions and point mutations. It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins. | |

| Record name | Brigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1197953-54-0 | |

| Record name | Brigatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197953540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRIGATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8DB273J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

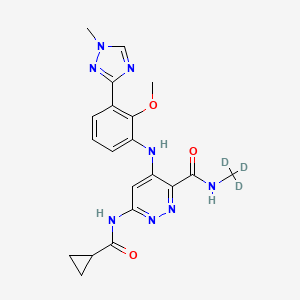

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)

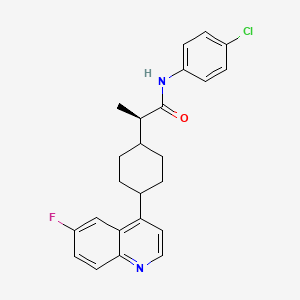

![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)